molecular formula C12H16ClN3O B1399168 1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone CAS No. 1316222-53-3

1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone

货号: B1399168
CAS 编号: 1316222-53-3
分子量: 253.73 g/mol
InChI 键: GOJZYYLVEPBYJH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone is a chemical compound with the CAS Number 1316222-53-3 and a molecular formula of C12H16ClN3O . This piperidine-based derivative features a chloropyridazine moiety, a structure frequently explored in medicinal chemistry for developing novel therapeutic agents. Piperidine derivatives are of significant interest in pharmaceutical research, particularly as inhibitors of biologically relevant enzymes . For instance, recent scientific literature highlights related piperidine compounds being investigated for their potential to inhibit METTL3, a key enzyme involved in RNA methylation processes. Such inhibitors are valuable tools for researching new therapeutic avenues, including in the field of oncology . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers can utilize this compound as a key intermediate or building block in organic synthesis and drug discovery programs.

属性

IUPAC Name

1-[4-[(6-chloropyridazin-3-yl)methyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-9(17)16-6-4-10(5-7-16)8-11-2-3-12(13)15-14-11/h2-3,10H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJZYYLVEPBYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of Key Intermediate: tert-Butyl 4-(6-chloropyridazin-3-yl)piperidine-1-carboxylate

This intermediate is crucial as it contains both the piperidine core and the chloropyridazinyl substituent.

  • Method : Palladium-catalyzed Suzuki or Buchwald-Hartwig type coupling reactions are employed.
  • Catalysts and Ligands : Pd2(dba)3, tris(dibenzylideneacetone)dipalladium(0), Pd(PPh3)4, with phosphine ligands such as BINAP or Xantphos.
  • Bases : Cesium carbonate, potassium phosphate, sodium tert-butoxide.
  • Solvents : 1,4-dioxane, toluene, DMF, or mixtures with water.
  • Conditions : Heating at 100–150 °C, sometimes under microwave irradiation for 1–18 hours.

Example reaction :

Step Reagents & Conditions Yield Notes
Coupling tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate, Pd2(dba)3, Xantphos, sodium t-butoxide, dioxane, 120 °C, 6 h 76% Purification by preparative HPLC
Coupling Same intermediate, benzophenone imine, Pd2(dba)3, BINAP, cesium carbonate, toluene, 100 °C, overnight 76% Purified by silica gel chromatography

Source: Ambeed synthesis data and patent WO2015067782A1

Formation of the Target Compound via Acetylation

After obtaining the piperidine intermediate with the 6-chloropyridazinyl substituent, acetylation of the piperidine nitrogen is performed.

  • Reagents : Acetyl chloride or acetic anhydride.
  • Conditions : Typically performed in an organic solvent such as dichloromethane or methanol at room temperature to moderate heating.
  • Purification : Column chromatography or preparative HPLC.

Deprotection and Final Purification

  • Deprotection : Removal of protecting groups like tert-butoxycarbonyl (Boc) is done using acids such as trifluoroacetic acid (TFA) or HCl in solvents like methanol, dichloromethane, or dioxane.
  • Conditions : Room temperature to 85 °C, for 1–24 hours.
  • Isolation : Filtration, extraction, and chromatographic purification yield the pure compound.

Representative Reaction Scheme

Step Reaction Type Reagents & Conditions Outcome
1 Pd-catalyzed coupling Pd2(dba)3, Xantphos, NaOtBu, dioxane, 120 °C, 6h tert-Butyl 4-(6-chloropyridazin-3-yl)piperidine-1-carboxylate
2 Acetylation Acetyl chloride, base, solvent, RT to 50 °C 1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone (protected)
3 Deprotection TFA or HCl, MeOH/DCM, RT to 85 °C Final target compound

Key Reaction Parameters and Optimization

Parameter Typical Range Effect on Yield/Purity
Catalyst loading 0.5–5 mol% Pd Higher loading improves coupling efficiency
Base Cs2CO3, K3PO4, NaOtBu Strong bases favor coupling but may require careful control
Solvent Dioxane, Toluene, DMF Mixed solvents improve solubility and reaction rate
Temperature 100–150 °C Elevated temperature accelerates coupling
Time 1–18 h Longer times increase conversion but may cause decomposition
Deprotection acid TFA, HCl Efficient Boc removal without degrading product

Additional Notes from Research Findings

  • The piperidine ring often adopts a chair conformation in the intermediates, confirmed by crystallographic data, which influences reactivity and selectivity.
  • Microwave irradiation can significantly reduce reaction times in palladium-catalyzed steps without compromising yield.
  • The compound and its intermediates can form pharmaceutically acceptable salts and solvates, which may be isolated using standard salt formation techniques.
  • Enantiomeric purity can be controlled by stereospecific synthesis or resolution methods if required.

Summary Table of Preparation Methods

Step Compound/Intermediate Method Catalyst/Base Solvent Temp (°C) Time Yield (%) Reference
1 tert-Butyl 4-(6-chloropyridazin-3-yl)piperidine-1-carboxylate Pd-catalyzed coupling Pd2(dba)3, Xantphos, NaOtBu Dioxane 120 6 h 76
2 Protected acetylated piperidine Acetylation Acetyl chloride, base DCM/MeOH RT–50 1–3 h - General
3 Final compound Boc deprotection TFA or HCl MeOH/DCM RT–85 1–24 h -

化学反应分析

Nucleophilic Acyl Substitution at the Ethanone Group

The acetyl group undergoes nucleophilic substitution with amines or hydrazines to form amides or hydrazones, respectively.

Reaction Type Reagents/Conditions Product Reference
Amide FormationAmines, TBTU, DIPEA in DCM or DMFSubstituted acetamide derivatives
Hydrazone SynthesisHydrazine hydrate in ethanol, heatHydrazone-linked pyrazolo compounds

Example :
Reaction with hydrazine hydrate under microwave irradiation (150°C, 1 hour) yields hydrazone intermediates used in pyrazolo[3,4-d]pyrimidine synthesis .

Reduction of the Ethanone Group

The ketone is reducible to a secondary alcohol under mild conditions.

Reagent Conditions Product Yield Reference
Sodium borohydride (NaBH₄)Methanol, RT, 2 hours1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanol85–90%
Lithium aluminum hydride (LiAlH₄)Dry THF, refluxSame as above>90%

Oxidation of the Piperidine Ring

The tertiary amine in the piperidine ring oxidizes to an N-oxide.

Oxidizing Agent Conditions Product Reference
m-Chloroperbenzoic acid (mCPBA)DCM, RT, 6–12 hoursPiperidine N-oxide derivative
Hydrogen peroxide (H₂O₂)Acetic acid, 50°C, 24 hoursN-Oxide with preserved chloropyridazine moiety

Nucleophilic Aromatic Substitution at Chloropyridazine

The chlorine atom on the pyridazine ring is susceptible to substitution with nucleophiles.

Nucleophile Conditions Product Yield Reference
Primary aminesEtOH, 80°C, 12–24 hours6-Amino-pyridazine derivatives70–75%
ThiolsNaOH, DMF, 100°C, 8 hours6-Sulfanyl-pyridazine analogs65%
MethoxideNaOMe, MeOH, reflux6-Methoxy-pyridazine60%

Palladium-Catalyzed Coupling Reactions

The chloropyridazine participates in cross-coupling reactions.

Reaction Type Catalyst/Reagents Product Yield Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, boronic acidsBiaryl-pyridazine derivatives50–60%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃6-(Aryl/alkylamino)-pyridazines55–70%

Example :
Coupling with 4-methylphenylboronic acid under Suzuki conditions generates biaryl products used in kinase inhibitor development .

Comparative Reactivity Insights

The compound’s reactivity differs from analogs due to steric and electronic effects:

Structural Feature Impact on Reactivity
Ethanone Group Enhances electrophilicity at the carbonyl carbon, favoring nucleophilic substitutions.
Chloropyridazine Moiety Electron-withdrawing effect activates the ring for nucleophilic substitution at C6.
Piperidine Methyl Group Steric hindrance slightly slows N-oxidation compared to unsubstituted piperidines.

科学研究应用

Medicinal Chemistry Applications

1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Antagonistic Activity

Research indicates that compounds containing piperidine and pyridazine moieties exhibit significant biological activity. The presence of the chloropyridazine group may enhance the compound's ability to act as a ligand for certain receptors, potentially leading to applications in treating conditions such as:

  • Neurodegenerative Diseases : Compounds similar to this have shown promise in modulating neurotransmitter systems, which could be beneficial in diseases like Alzheimer's and Parkinson's.
  • Cardiovascular Disorders : The compound may serve as a reversible antagonist for P2Y12 receptors, which are involved in platelet aggregation and thrombus formation. This makes it a candidate for developing antiplatelet therapies .

Case Studies

Several studies have investigated the pharmacological effects of related compounds, providing insight into the potential applications of this compound.

Study on P2Y12 Antagonists

A high-throughput screening (HTS) campaign aimed at identifying novel reversible P2Y12 antagonists highlighted the relevance of pyridazine derivatives. The findings suggest that structurally similar compounds can effectively inhibit platelet activation, presenting a pathway for developing new antithrombotic agents .

Neuropharmacological Research

Research into piperidine derivatives has revealed their potential in modulating dopaminergic and serotonergic systems. These findings could lead to new treatments for mood disorders and schizophrenia. The structural features of this compound may contribute to similar effects .

作用机制

The mechanism of action of 1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Pyridazine vs. Pyridine Derivatives

The compound 1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone (CAS: 1316223-57-0) shares a nearly identical backbone but replaces pyridazine with pyridine. The molecular formula (C₁₃H₁₇ClN₂O) and weight (264.74 g/mol) are slightly lower than the pyridazine analogue, reflecting the absence of one nitrogen atom . Pyridine derivatives are often more lipophilic than pyridazines, which may influence membrane permeability .

Pyrazole and Pyrimidine Derivatives

The compound 1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one (CAS: 1030856-24-6) introduces a pyrazole ring and a nitro group. This structure increases molecular weight (424.88 g/mol) and polarity compared to the pyridazine-based compound, likely affecting solubility and metabolic stability . Pyrazole-containing analogues are frequently explored for anti-inflammatory or anticancer activity due to their ability to modulate enzyme activity .

Substituent Variations on the Piperidine Ring

Nitroimidazole-Functionalized Derivatives

Vandetanib derivatives, such as 1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitro-imidazol-1-yl)ethanone, incorporate nitroimidazole groups. These compounds exhibit higher molecular weights (e.g., 570.17 g/mol) and demonstrate potent kinase inhibitory activity, with synthesis yields ranging from 63.9% to 71.1% . The nitroimidazole moiety enhances electron-deficient character, which may improve DNA intercalation or redox-mediated cytotoxicity .

Aryl-Sulfonyl and Benzyloxy Derivatives

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone (CAS: 1251706-46-3) includes a benzyloxy group and a fluorophenyl substituent, increasing steric bulk and hydrophobicity (molecular weight: 341.4 g/mol). Such modifications are common in CNS-targeting drugs to enhance blood-brain barrier penetration .

Molecular Weight and Solubility Trends

Compound Molecular Weight (g/mol) Key Substituents Solubility Predictors
Target compound ~265–280* 6-Chloropyridazine Moderate polarity
1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone 264.74 6-Chloropyridine Higher lipophilicity
Vandetanib derivative 570.17 Nitroimidazole, quinazoline Low solubility (crystalline)
1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone 187.24 Hydroxy-ethoxy High aqueous solubility

*Estimated based on structural analogues.

生物活性

Overview

1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone is a heterocyclic compound characterized by its unique structure, which includes a piperidine ring and a chloropyridazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor, antibacterial, and antifungal properties.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloropyridazine with piperidine derivatives. The process includes nucleophilic substitution and subsequent acylation to introduce the ethanone group, which is crucial for its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate biological pathways, influencing various cellular processes. The exact targets and pathways are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to cell proliferation and survival .

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal properties. Studies have demonstrated that it possesses activity against several bacterial strains and fungal species, making it a candidate for further development as an antimicrobial agent .

Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antitumor efficacy against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential for further development as anticancer agents .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound. It was tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that it displayed a broad spectrum of activity, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Data Tables

Biological Activity IC50/MIC Values Target Organisms
AntitumorLow micromolarVarious cancer cell lines
Antibacterial< 50 µg/mLStaphylococcus aureus, E. coli
Antifungal< 25 µg/mLCandida albicans

常见问题

Basic Questions

Q. What safety protocols are recommended for handling 1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone in laboratory settings?

  • Answer: Safety Data Sheets (SDS) for structurally related piperidine derivatives emphasize the use of PPE (gloves, goggles, lab coats), handling in a fume hood, and immediate decontamination for spills or exposure. For skin contact, wash thoroughly with water; for eye exposure, rinse for 15 minutes and seek medical attention. Inhalation requires moving to fresh air and monitoring for respiratory distress .

Q. Which spectroscopic methods validate the structural integrity of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR; 1H and 13C) confirms proton and carbon environments, while mass spectrometry (MS) verifies molecular weight. X-ray crystallography, as used for analogous piperidine derivatives, determines absolute configuration and crystallinity .

Q. How is the purity of this compound typically assessed during synthesis?

  • Answer: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard for purity analysis. Melting point determination and thin-layer chromatography (TLC) provide supplementary validation. Purity ≥95% is common for research-grade compounds, as noted in SDS for related structures .

Advanced Questions

Q. What synthetic strategies are effective for introducing the 6-chloropyridazine moiety into the piperidine scaffold?

  • Answer: Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) are viable. For example, coupling 6-chloropyridazine-3-carbaldehyde with 4-(aminomethyl)piperidine under reductive amination conditions, followed by acetylation, has been employed for similar compounds. Reaction optimization (e.g., temperature, catalyst loading) is critical for yield improvement .

Q. How can researchers mitigate low yields during the acetylation of the piperidine nitrogen?

  • Answer: Optimize acetylating agents (e.g., acetyl chloride vs. acetic anhydride) and catalysts (e.g., 4-dimethylaminopyridine, DMAP). Moisture-free conditions and inert atmospheres (N2/Ar) minimize side reactions. Real-time monitoring via TLC or in situ FTIR ensures reaction progression .

Q. What experimental approaches resolve discrepancies between computational and experimental NMR data?

  • Answer: Discrepancies may arise from solvent effects or conformational flexibility. Density Functional Theory (DFT) calculations incorporating solvent models (e.g., PCM) align predictions with experimental shifts. 2D NMR techniques (COSY, HSQC, HMBC) validate assignments, as demonstrated in piperidine derivative studies .

Q. How can the compound’s potential as a kinase inhibitor be evaluated in vitro?

  • Answer: Design kinase inhibition assays using recombinant enzymes (e.g., EGFR, VEGFR) and ATP-competitive substrates. Measure IC50 values via fluorescence polarization or radiometric assays. Structural analogs of piperidine derivatives have shown activity in anti-tumor and anti-inflammatory studies, suggesting similar screening frameworks .

Q. What crystallization conditions favor high-quality single crystals for X-ray diffraction?

  • Answer: Slow evaporation from polar aprotic solvents (e.g., DMSO, DMF) or mixed solvents (ethanol/water) at 4°C promotes crystal growth. For hygroscopic compounds, sealed containers with desiccants are essential. Prior studies achieved resolution ≤0.8 Å using these methods .

Methodological Notes

  • Contradiction Analysis: While no direct contradictions exist in the evidence, variations in synthetic yields or spectral data may arise from differences in solvent polarity, crystallization conditions, or instrumentation. Cross-referencing multiple techniques (e.g., NMR with X-ray) resolves ambiguities.
  • Experimental Design: For biological studies, include positive controls (e.g., known kinase inhibitors) and dose-response curves to validate specificity. For structural studies, combine computational modeling (DFT, molecular docking) with empirical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。